Ser-Met-Arg - 189342-36-7

Ser-Met-Arg

Catalog Number: EVT-14388715
CAS Number: 189342-36-7
Molecular Formula: C14H28N6O5S
Molecular Weight: 392.48 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ser-Met-Arg is an oligopeptide.
Overview

Ser-Met-Arg is a tripeptide composed of three amino acids: serine (Ser), methionine (Met), and arginine (Arg). This compound is of significant interest in biochemical research due to its potential roles in various biological processes, including signaling pathways and protein synthesis. The classification of Ser-Met-Arg falls under peptides, specifically as a linear peptide that can be synthesized for experimental and therapeutic purposes.

Source and Classification

Ser-Met-Arg can be derived from natural sources or synthesized chemically. It is classified as a peptide and can be categorized further into bioactive peptides, which are known to influence physiological functions. The presence of methionine, an essential amino acid, adds to the nutritional value of this peptide, while arginine is known for its role in nitric oxide production and immune function.

Synthesis Analysis

Methods

The synthesis of Ser-Met-Arg typically employs solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method is advantageous due to its efficiency and the ability to produce peptides in high purity.

Technical Details

  1. Resin Selection: A suitable resin, such as Fmoc (9-fluorenylmethyloxycarbonyl) resin, is chosen for the synthesis.
  2. Amino Acid Coupling: Each amino acid is activated using coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: After each coupling step, the Fmoc protecting group is removed using a base such as piperidine.
  4. Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage cocktails that can also remove side-chain protecting groups .
Molecular Structure Analysis

Structure

The molecular structure of Ser-Met-Arg can be represented as follows:

H2NSerMetArgCOOH\text{H}_2\text{N}-\text{Ser}-\text{Met}-\text{Arg}-\text{COOH}

Data

  • Molecular Formula: C₁₁H₁₄N₄O₄S
  • Molecular Weight: 302.32 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography, providing insights into its spatial arrangement and interactions with biological targets.
Chemical Reactions Analysis

Reactions

Ser-Met-Arg can participate in various biochemical reactions, including:

  1. Peptide Bond Formation: Involves the condensation reaction between amino acids leading to peptide synthesis.
  2. Hydrolysis: Can be hydrolyzed by enzymes such as proteases, breaking down into individual amino acids.
  3. Redox Reactions: Methionine can undergo oxidation to form methionine sulfoxide, which may affect the peptide's biological activity .

Technical Details

The stability of Ser-Met-Arg in solution and its susceptibility to enzymatic degradation are critical factors influencing its biological applications.

Mechanism of Action

The mechanism of action of Ser-Met-Arg involves its interaction with specific receptors or enzymes within biological systems. For instance:

  • Signaling Pathways: The presence of arginine may facilitate nitric oxide production via nitric oxide synthase enzymes.
  • Cellular Functions: Serine plays a role in various metabolic pathways, while methionine is crucial for methylation reactions that regulate gene expression and protein function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • pH Stability: Stable within a physiological pH range (approximately 7.4).
  • Thermal Stability: Decomposes at elevated temperatures; stability can be influenced by the presence of moisture .
Applications

Ser-Met-Arg has several scientific applications:

  1. Biochemical Research: Used in studies related to protein synthesis and enzyme activity.
  2. Pharmaceutical Development: Potential therapeutic applications in cardiovascular health due to arginine's role in nitric oxide production.
  3. Nutritional Science: Investigated for its benefits in dietary supplements aimed at enhancing muscle recovery and immune function.
Biosynthesis and Metabolic Pathways of Ser-Met-Arg Motifs

Enzymatic Cleavage Specificity in Precursor Protein Processing

The Ser-Met-Arg (SMR) motif serves as a critical recognition site for site-specific proteases due to its unique physicochemical properties. Type II transmembrane serine proteases (TTSPs) exhibit pronounced specificity for arginine (Arg) at the P1 position, with lysine frequently occupying P1′. This preference was elucidated through Proteomic Identification of Cleavage Sites (PICS) analysis, which identified 2,405 cleavage events across six human TTSPs. The SMR motif’s Arg residue enables precise proteolytic activation, as observed in matriptase, matriptase-2, and hepsin, where cleavage after Arg facilitates zymogen conversion to active enzymes [1] [7].

Caspase-family proteases also target SMR-like sequences during apoptotic signaling. Caspase-1 cleaves at Tyr-Val-His-Asp↓Ala motifs, while Caspase-3 targets Asp-Glu-Val-Asp↓X, where X is any residue except Pro, Glu, Asp, Gln, Lys, or Arg. The Arg residue in SMR provides a favorable substrate for such proteases due to its strong nucleophilic character [1]. Enterokinase, a physiological activator of trypsinogen, recognizes Asp-Asp-Asp-Asp-Lys↓ sequences, underscoring the role of basic residues (Lys/Arg) in directing proteolytic processing [1].

Table 1: Protease Cleavage Specificities Targeting SMR-like Motifs

ProteaseCleavage Site PreferenceBiological Role
TTSPs (e.g., matriptase)P1: Arg; P1′: LysZymogen activation, cell signaling
Caspase-3DEXD↓XApoptosis execution
EnterokinaseDDDK↓XTrypsinogen activation in duodenum
Arg-C proteinaseArg↓XGeneral proteolysis

Ribosomal vs. Non-Ribosomal Synthesis Mechanisms

Ribosomal synthesis of SMR motifs occurs via canonical translation, where tRNA molecules deliver serine (Ser), methionine (Met), and arginine (Arg) to the ribosome in response to their respective codons:

  • Ser: UCU, UCC, UCA, UCG, AGU, AGC
  • Met: AUG (initiator)
  • Arg: CGU, CGC, CGA, CGG, AGA, AGG [5]

Aminoacyl-tRNA synthetases (aaRS) charge tRNAs with cognate amino acids through a two-step mechanism: 1) Adenylation of the amino acid, and 2) Transfer to the tRNA 3′-end. Class I aaRS (e.g., MetRS) attach Met to the tRNA’s 2′-OH, while class II aaRS (e.g., SerRS, ArgRS) use the 3′-OH. This ensures fidelity in SMR incorporation during polypeptide elongation [5].

Non-ribosomal synthesis bypasses the ribosome, as seen in ribosomally synthesized and post-translationally modified peptides (RiPPs). Enzymes like lanthipeptide synthetases dehydrate Ser/Thr residues or catalyze Michael-type additions, generating dehydroalanine or thioether crosslinks. Though SMR itself is not modified in known RiPPs, its residues serve as substrates: Ser dehydration yields dehydroalanine, while Arg may undergo hydroxylation or methylation [8].

Table 2: Synthesis Mechanisms for SMR-Containing Peptides

Synthesis TypeKey FeaturesSMR-Specific Roles
RibosomalmRNA-templated; aaRS-dependent chargingCodon-directed sequence fidelity
Non-ribosomal (RiPPs)ATP-dependent modification enzymes; leader peptidesSer dehydration; Arg methylation

Post-Translational Modifications Involving Ser-Met-Arg Sequences

The SMR motif undergoes diverse co- and post-translational modifications that regulate protein function:

  • N-terminal processing: Methionine aminopeptidases (MetAPs) remove initiator Met when Ser occupies position 2, exposing Ser for subsequent Nα-acetylation by NatA acetyltransferase. This modification occurs in ~80–90% of soluble human proteins and influences protein stability, localization, and interactions [9]. Cytoplasmic actins exhibit Met-Glu/Asp removal followed by N-acetylation, a pathway potentially relevant to SMR if Met is N-terminal [9].

  • Phosphorylation and sulfation: Ser residues in SMR serve as phosphorylation sites for kinases (e.g., AMPK), which recognize -Ser-Met- motifs in substrates like the SAMS peptide (His-Met-Arg-Ser-Ala-Met-Ser). Phosphorylation modulates enzymatic activity and signal transduction [4]. Tyrosylprotein sulfotransferases may target nearby Tyr, though not directly on SMR.

  • Arginine modifications: Arg in SMR can be methylated (mono/di/tri-methylation), deiminated to citrulline, or hydroxylated. These alter hydrogen-bonding capacity and are critical in histone function, RNA-binding proteins, and nitric oxide (NO) metabolism. In Chlamydomonas reinhardtii, Arg catabolism links nitrogen deprivation to triacylglycerol (TAG) biosynthesis, suggesting metabolic crosstalk [10].

  • Regulatory significance: SMR’s Arg residue anchors interactions with phosphorylated partners. For example, 14-3-3 proteins bind phospho-Ser-containing motifs, and Arg stabilizes phosphate coordination. In tubulin, C-terminal -Glu-Tyr undergoes cyclic detyrosination/tyrosination, though SMR is not directly implicated; however, similar dynamics could affect SMR-containing proteins [9].

Properties

CAS Number

189342-36-7

Product Name

Ser-Met-Arg

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C14H28N6O5S

Molecular Weight

392.48 g/mol

InChI

InChI=1S/C14H28N6O5S/c1-26-6-4-9(19-11(22)8(15)7-21)12(23)20-10(13(24)25)3-2-5-18-14(16)17/h8-10,21H,2-7,15H2,1H3,(H,19,22)(H,20,23)(H,24,25)(H4,16,17,18)/t8-,9-,10-/m0/s1

InChI Key

RQXDSYQXBCRXBT-GUBZILKMSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N

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